3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline
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Overview
Description
3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. The compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of 3-chloro-4-(trifluoromethyl)aniline to introduce the nitro groups. This is followed by the methylation of the aniline nitrogen using dimethyl sulfate or a similar methylating agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of herbicides and pesticides
Mechanism of Action
The mechanism of action of 3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,5-Dinitroaniline
- 4-chloro-2-(trifluoromethyl)aniline
Uniqueness
3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the dimethylamino group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in other dinitroanilines .
Properties
CAS No. |
59431-66-2 |
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Molecular Formula |
C9H7ClF3N3O4 |
Molecular Weight |
313.62 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H7ClF3N3O4/c1-14(2)7-5(15(17)18)3-4(9(11,12)13)6(10)8(7)16(19)20/h3H,1-2H3 |
InChI Key |
OTMGRWAAWZZGNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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